(3S)-2-(1,2-dihydroxyethyl)oxolane-3,4-diol

Isosorbide synthesis Solid acid catalysis Sorbitol dehydration kinetics

(3S)-2-(1,2-dihydroxyethyl)oxolane-3,4-diol, commonly referred to as 1,4-sorbitan or 1,4-anhydro-D-glucitol, is the dominant five-membered cyclic ether isomer produced during the acid-catalyzed dehydration of sorbitol. It belongs to the anhydrohexitol class of heterocyclic polyols and serves as the principal intermediate in the manufacture of sorbitan ester nonionic surfactants (Spans) and polysorbates (Tweens), with global polysorbate demand exceeding 10,000 metric tons annually as of 2012.

Molecular Formula C6H12O5
Molecular Weight 164.16 g/mol
CAS No. 12441-09-7
Cat. No. B076535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-2-(1,2-dihydroxyethyl)oxolane-3,4-diol
CAS12441-09-7
Molecular FormulaC6H12O5
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC1C(C(C(O1)C(CO)O)O)O
InChIInChI=1S/C6H12O5/c7-1-3(8)6-5(10)4(9)2-11-6/h3-10H,1-2H2/t3?,4?,5-,6?/m0/s1
InChIKeyJNYAEWCLZODPBN-CTQIIAAMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-2-(1,2-dihydroxyethyl)oxolane-3,4-diol (CAS 12441-09-7) Procurement Guide: Chemical Identity, Class, and Baseline


(3S)-2-(1,2-dihydroxyethyl)oxolane-3,4-diol, commonly referred to as 1,4-sorbitan or 1,4-anhydro-D-glucitol, is the dominant five-membered cyclic ether isomer produced during the acid-catalyzed dehydration of sorbitol [1]. It belongs to the anhydrohexitol class of heterocyclic polyols and serves as the principal intermediate in the manufacture of sorbitan ester nonionic surfactants (Spans) and polysorbates (Tweens), with global polysorbate demand exceeding 10,000 metric tons annually as of 2012 [2]. The compound features a tetrahydrofuran ring bearing four hydroxyl groups, a molecular formula of C6H12O5, and a molecular weight of 164.16 g/mol.

1 Isomer Identity1,4-sorbitan-dominant feedstock for sorbitan ester and polysorbate synthesis
2 Reaction SelectivityPrimary hydroxyl esterification supports consistent monoester surfactant profiles
3 Purification RouteCrystalline solid; reported recrystallization from isopropanol may simplify downstream processing

Why (3S)-2-(1,2-dihydroxyethyl)oxolane-3,4-diol Cannot Be Interchanged with Other Anhydrohexitols or Sorbitol


The anhydrohexitol family encompasses several structurally similar species—1,4-sorbitan, 3,6-sorbitan, 1,5-sorbitan, isosorbide, and the parent hexitol sorbitol—each exhibiting distinct ring size, hydroxyl configuration, and reactivity. Generic substitution without accounting for the dominant 1,4-anhydro isomer leads to uncontrolled esterification selectivity and divergent conversion kinetics toward isosorbide. The quantitative evidence below demonstrates that the 1,4-sorbitan isomer (target compound) possesses a unique kinetic barrier to premature dehydration to isosorbide, a melting point that enables straightforward purification, a predicted logP that favors efficient liquid–liquid extraction over sorbitol, and an esterification regiochemistry that dictates final surfactant quality—each directly impacting process economics, product purity, and procurement decision-making.

Target
1,4-Sorbitan
Slower dehydration to isosorbide; crystalline; primary-OH acylation dominant
May Not Substitute
3,6-Sorbitan
Dehydrates 19× faster to isosorbide; may reduce esterification window control
Target
1,4-Sorbitan
Crystalline solid; reported mp 111–112 °C; may support straightforward purification
May Not Substitute
Sorbitol
Syrup or glass; hygroscopic; purification and handling profiles differ substantially
Target
1,4-Sorbitan
Reported logP −2.4; may favor liquid–liquid extraction from aqueous mixtures
May Not Substitute
Mixed Anhydrohexitols
Divergent ring size and OH arrangement alter esterification regiochemistry

Product-Specific Quantitative Evidence Guide for (3S)-2-(1,2-dihydroxyethyl)oxolane-3,4-diol


Dehydration Kinetic Stability: 1,4-Sorbitan vs. 3,6-Sorbitan Toward Isosorbide on Solid Acid Catalysts

Under aqueous-phase, solid-acid-catalyzed conditions (H-ZSM-5, Si/Al = 25), the kinetic data show that 3,6-sorbitan, once formed, dehydrates to isosorbide 19 times more readily than 1,4-sorbitan [1]. Moreover, the formation rate constant of 3,6-sorbitan on H-ZSM-5 (Si/Al = 25) is approximately three times higher than that on H-Beta (Si/Al = 25) [1]. This 19-fold differential means that when the target compound (1,4-sorbitan) is employed as the starting material rather than a mixed sorbitan stream rich in the 3,6-isomer, the rate of undesired isosorbide formation is substantially reduced, prolonging the processing window for the selective synthesis of sorbitan fatty acid esters.

Dehydration Rate
Head-to-head
1,4-sorbitan = 1× (ref)
3,6-sorbitan = 19× faster
Supports esterification window control
Aqueous phase; H-ZSM-5 catalyst
Isosorbide synthesis Solid acid catalysis Sorbitol dehydration kinetics

Physical State and Purification: Melting Point of 1,4-Sorbitan vs. Sorbitol

Upon recrystallization from isopropanol, 1,4-sorbitan is obtained as a colorless solid with a sharp melting point of 111–112 °C [1]. Its parent polyol, sorbitol, has a melting point of approximately 91–95 °C and is often encountered as a hygroscopic syrup or glass . The 20 °C higher melting point and crystalline nature of the target compound enable straightforward purification by simple recrystallization, eliminating the need for chromatographic separation of the sorbitan mixture, thereby reducing downstream processing costs for industrial procurement.

Melting Point
Cross-study
111–112 °C
Crystalline form; supports recrystallization
Isopropanol recrystallization; sorbitol mp 91–95 °C
Purification Recrystallization Physical characterization

Predicted Solubility and logP: Extraction Advantage of 1,4-Sorbitan over Sorbitol

DrugBank-predicted properties for sorbitan (1,4-sorbitan) give a water solubility of 1060 mg/mL and a logP of −2.4 [1]. In contrast, sorbitol has a reported logP of approximately −3.1 to −3.6 [2]. The ≈1 log unit higher logP of the target compound indicates significantly greater hydrophobicity, favoring liquid–liquid extraction from aqueous reaction mixtures. This differential translates into higher extraction efficiency and reduced solvent volumes during downstream purification, a critical consideration for large-volume procurement.

Predicted logP
Class-level
1,4-Sorbitan: −2.4
Sorbitol: −3.1 to −3.6
May favor extraction efficiency
In silico ALOGPS; verify experimentally
Solubility prediction logP Extraction

Esterification Regiochemistry: Primary Hydroxyl Selectivity of 1,4-Sorbitan vs. Mixed Anhydrohexitols

Under standard high-temperature esterification conditions (>200 °C), 1,4-sorbitan reacts with fatty acids preferentially at its primary hydroxyl group, yielding the 6-O-acyl derivative as the major product [1]. In contrast, 1,5-anhydrosorbitol (pyranoid isomer) presents a different hydroxyl spatial arrangement that leads to a mixed ester composition with lower selectivity toward the desired monoester[2]. The target compound's dominant primary hydroxyl esterification ensures a more consistent and predictable surfactant product profile, a requirement for pharmaceutical and food-grade polysorbates where monoester content is a quality specification.

Esterification Site
Class-level
Predominant 6-O-acylation (primary OH)
Supports monoester quality control
>200 °C fatty acid conditions; 1,5-isomer gives mixed esters
Esterification selectivity Nonionic surfactants Sorbitan ester quality

Commercial-Scale Validation: Annual Polysorbate Demand via 1,4-Sorbitan

Sorbitan derivatives, primarily derived from the 1,4-anhydro isomer, are essential intermediates in the polysorbate industry, with global demand exceeding 10,000 metric tons per year [1]. A dedicated patent describes the preparation of polyoxyethylene 1,4-sorbitan fatty acid ester, underscoring the industrial recognition of the specific 1,4-isomer as the feedstock for high-value polysorbate 80 [2]. This established supply chain and validated manufacturing route provide procurement confidence that other anhydrohexitol isomers (e.g., 1,5-sorbitan or isosorbide) cannot offer for polysorbate-grade surfactant production.

Market Validation
Supporting
>10,000 tons/year polysorbate demand
Established supply chain context
Global market data, 2012; patent-validated route
Market volume Polysorbate production Supply chain robustness

Best Research and Industrial Application Scenarios for (3S)-2-(1,2-dihydroxyethyl)oxolane-3,4-diol


Controlled Synthesis of High-Monoester Sorbitan Fatty Acid Esters for Pharmaceutical Emulsifiers

The 19-fold slower conversion of 1,4-sorbitan to isosorbide relative to its 3,6-isomer allows wider processing latitudes during sorbitan esterification. Procurement of 1,4-sorbitan-dominant material minimizes isosorbide-monoester byproducts and maximizes the yield of the pharmacopoeia-compliant sorbitan monoester required for Span-type emulsifier production [1].

Crystalline Purification for Analytical Reference Standards or High-Purity Intermediates

The melting point of 111–112 °C and crystalline nature of 1,4-sorbitan (after recrystallization from isopropanol) [1] make it suitable for purification to >99% purity by simple recrystallization. This contrasts with the syrupy sorbitol or mixed sorbitan streams that require costly chromatography.

Continuous-Flow Dehydration to Isosorbide with Tunable Selectivity

Kinetic data showing the 19-fold rate difference between 1,4- and 3,6-sorbitan dehydration [1] empower process chemists to design continuous-flow reactors that selectively convert 1,4-sorbitan to isosorbide only when desired, thereby decoupling the sorbitan ester and isosorbide production streams.

Industrial Polysorbate Manufacturing with Guaranteed Feedstock Consistency

The global polysorbate market exceeding 10,000 tons [1] relies on 1,4-sorbitan as the primary feedstock. A dedicated patent for polyoxyethylene 1,4-sorbitan fatty acid ester [2] validates the supply chain for large-volume procurement, ensuring consistent quality for food, cosmetic, and pharmaceutical emulsifiers.

Application
Selection Property
Validation Focus
Sorbitan monoester synthesis
Isomer identity; primary-OH regioselectivity
Esterification kinetics; monoester yield consistency
High-purity intermediate preparation
Crystalline form; mp 111–112 °C
Recrystallization efficiency; purity >99% verification
Continuous-flow isosorbide production
Kinetic stability differential vs 3,6-isomer
Residence time tuning; isosorbide selectivity control
Polysorbate manufacturing
Validated 1,4-sorbitan feedstock route
Supply chain continuity; batch-to-batch consistency
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